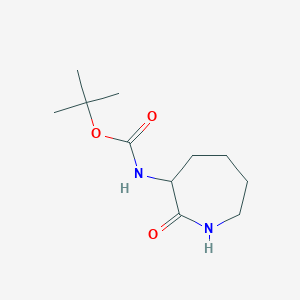![molecular formula C12H11Cl2N B1302631 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 854234-49-4](/img/structure/B1302631.png)
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the CAS Number: 811842-60-1. It has a molecular weight of 240.13 and its IUPAC name is 3’-chloro [1,1’-biphenyl]-4-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClN.ClH/c13-11-3-1-2-10 (8-11)9-4-6-12 (14)7-5-9;/h1-8H,14H2;1H and the InChI key is WWGPJDCVGOVAOU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Analysis
- Polychlorinated Biphenyls (PCBs) Remediation : Studies on the remediation of PCBs in contaminated soils and sediments highlight innovative approaches like phytoremediation, microbial degradation, and chemical treatments. Such research is foundational for developing methods to mitigate pollutants similar to 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride in the environment (Jing, Fusi, & Kjellerup, 2018).
- Biodegradation of Chlorinated Compounds : Investigations into the biodegradation of PCBs provide insights into the degradation processes for chlorinated organic molecules, potentially applicable to this compound. These studies show the importance of microbial and plant interactions in breaking down persistent pollutants (Borja, Taleon, Auresenia, & Gallardo, 2005).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Compounds : Research into the synthesis and structural properties of chlorinated compounds, including thiazolidin-4-ones derived from reactions involving chloral and substituted anilines, showcases the chemical versatility and potential applications of chlorinated biphenyl amines in creating novel materials with specific functions (Issac & Tierney, 1996).
Health and Toxicological Studies
- Toxicological Effects of PCBs : Extensive studies on the health impacts of PCBs and their metabolites offer a cautionary framework for handling and researching chlorinated biphenyl compounds. These studies focus on the carcinogenic, neurotoxic, and endocrine-disrupting effects of PCBs, providing essential information for safety protocols and risk assessments related to similar chemicals (Kimbrough, 1995).
Advanced Materials and Technologies
- Development of Sorbents for Pollutant Removal : Research into amine-functionalized sorbents for removing persistent pollutants from water highlights the potential of chlorinated biphenyl derivatives in environmental cleanup technologies. These studies suggest that derivatives of this compound could be explored for their binding and removal efficiencies in treating contaminated water (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it causes skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOZJBKHTNUXSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373895 |
Source


|
| Record name | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854234-49-4 |
Source


|
| Record name | 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)
![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)



![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)


